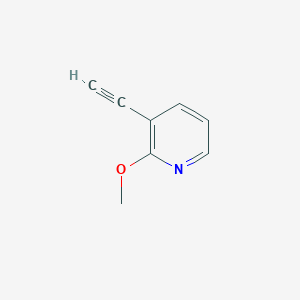

3-Ethynyl-2-methoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethynyl-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-3-7-5-4-6-9-8(7)10-2/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVYZIIHZNTDSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00726192 | |

| Record name | 3-Ethynyl-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196145-21-7 | |

| Record name | 3-Ethynyl-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 3-Ethynyl-2-methoxypyridine – Physicochemical Profiling and Synthetic Utility

Executive Summary

3-Ethynyl-2-methoxypyridine (CAS: 1256805-99-8) is a high-value heterocyclic building block utilized extensively in fragment-based drug discovery (FBDD) and "click" chemistry. With a molecular weight of 133.15 g/mol , it represents a "rule-of-three" compliant fragment, offering a rigid pyridine core decorated with a reactive alkyne handle and a hydrogen-bond accepting methoxy group.

This guide provides a definitive technical analysis of the compound, focusing on its molecular weight validation via mass spectrometry, robust synthetic protocols, and its strategic application as a bioisostere in negative allosteric modulators (NAMs) for targets such as mGluR5.

Physicochemical Identity & Molecular Weight[1][2][3][4][5]

Accurate characterization of 3-Ethynyl-2-methoxypyridine begins with its fundamental mass properties. In high-resolution mass spectrometry (HRMS), distinguishing between the average molecular weight and the monoisotopic mass is critical for confirming elemental composition.

Table 1: Physicochemical Specifications

| Property | Value | Technical Note |

| IUPAC Name | 3-Ethynyl-2-methoxypyridine | - |

| CAS Number | 1256805-99-8 | Primary identifier for procurement. |

| Molecular Formula | - | |

| Average Mol.[1][2] Weight | 133.15 g/mol | Used for stoichiometry/molarity calculations. |

| Monoisotopic Mass | 133.05276 Da | Used for HRMS/Mass accuracy validation. |

| LogP (Predicted) | ~1.9 | Lipophilic, suitable for CNS penetration. |

| H-Bond Acceptors | 2 (N, O) | Key for ligand-receptor binding. |

| Physical State | Solid / Crystalline Powder | Melting point typically >40°C. |

Mass Spectrometry Considerations

For researchers validating this compound, the molecular ion

-

Target m/z: 134.0600 (Protonated)

-

Fragment Risks: The methoxy group can undergo loss of methyl radical or formaldehyde under high collision energy, and the ethynyl group is susceptible to oxidation if not stored under inert gas.

Synthetic Methodology

The synthesis of 3-Ethynyl-2-methoxypyridine is non-trivial due to the need to preserve the methoxy group while installing the reactive alkyne. The industry-standard protocol involves a Sonogashira coupling followed by desilylation.

Validated Synthetic Protocol

Precursor: 3-Bromo-2-methoxypyridine or 3-Iodo-2-methoxypyridine.

Step 1: Sonogashira Coupling

-

Reagents: 3-Bromo-2-methoxypyridine (1.0 eq), Trimethylsilylacetylene (TMSA, 1.2 eq).

-

Catalyst System:

(5 mol%), CuI (2 mol%). -

Base/Solvent: Triethylamine (

) in dry THF or DMF. -

Conditions: Degas solvents thoroughly. Heat to 60°C under Argon for 4-6 hours.

-

Outcome: Formation of 2-methoxy-3-((trimethylsilyl)ethynyl)pyridine.

Step 2: Desilylation

-

Reagents: Potassium Carbonate (

, 2.0 eq) or TBAF. -

Solvent: Methanol (MeOH).[3]

-

Conditions: Stir at room temperature (RT) for 1 hour.

-

Workup: Dilute with water, extract with Ethyl Acetate (EtOAc), dry over

.

Synthetic Workflow Diagram

The following diagram illustrates the critical decision points and reaction flow for synthesizing high-purity 3-Ethynyl-2-methoxypyridine.

Figure 1: Step-wise synthetic route from halogenated pyridine precursors to the final ethynyl product.

Analytical Validation & Quality Control

Trustworthiness in experimental data relies on rigorous characterization. For 3-Ethynyl-2-methoxypyridine, NMR and MS are the gold standards.

Proton NMR ( NMR) Signature

In

-

4.00 ppm (s, 3H): Methoxy group (

-

3.30 ppm (s, 1H): Acetylenic proton (

- 6.80 - 8.20 ppm (m, 3H): Pyridine ring protons. Pattern depends on substitution (typically dd or m).

Analytical Logic Flow

The following decision tree outlines the quality control process to ensure the molecular weight and structure are correct before using the compound in downstream assays.

Figure 2: Analytical decision matrix for validating compound identity and purity.

Applications in Drug Discovery[8][9][10]

Click Chemistry & Fragment-Based Design

The ethynyl group is a classic "click" chemistry handle. 3-Ethynyl-2-methoxypyridine reacts with organic azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles.

-

Utility: This reaction is used to link the pyridine core to other pharmacophores, creating libraries of bidentate ligands.

-

Mechanism: The methoxy group provides solubility and a specific electrostatic profile that modulates the pKa of the pyridine nitrogen, influencing binding affinity in metallo-enzyme targets.

mGluR5 Antagonists

This molecule is structurally homologous to MPEP (2-methyl-6-(phenylethynyl)pyridine), a potent antagonist of the metabotropic glutamate receptor 5 (mGluR5).[4]

-

Structure-Activity Relationship (SAR): The 2-methoxy substituent serves as a bioisostere for the methyl group found in MPEP, potentially altering metabolic stability (blocking benzylic oxidation) while maintaining the steric bulk necessary for allosteric modulation.

-

Therapeutic Relevance: Compounds in this class are investigated for treating anxiety, depression, and Fragile X syndrome.[5]

References

-

PubChem. (n.d.).[6] 3-Ethynyl-2-methoxypyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Lead Sciences. (n.d.). 2-Ethynyl-3-methoxypyridine Product Page. Retrieved from [Link]

-

Iso, Y., et al. (2006). Synthesis and structure-activity relationships of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues as potent, noncompetitive metabotropic glutamate receptor subtype 5 antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. 2-Ethynyl-3-methoxypyridine - Lead Sciences [lead-sciences.com]

- 2. 2-Ethynyl-3-methoxypyridine [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and structure-activity relationships of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues as potent, noncompetitive metabotropic glutamate receptor subtype 5 antagonists; search for cocaine medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Ethenyl-2-methoxypyridine | C8H9NO | CID 55265084 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 3-Ethynyl-2-Methoxypyridine

Executive Summary

3-Ethynyl-2-methoxypyridine is a critical heterocyclic building block, primarily utilized in the synthesis of mGluR5 antagonists (such as MPEP analogues) and as a "click chemistry" handle in drug discovery. Its structural core features a pyridine ring electronically modified by an electron-donating methoxy group at the ortho position, which significantly influences the reactivity of the C3 position.

This guide details the two most authoritative synthetic pathways:

-

The Sonogashira Coupling Route (Gold Standard): High-yielding, scalable, and industry-preferred.[1]

-

The Seyferth-Gilbert Homologation (Alternative): A metal-free alkyne generation strategy starting from the aldehyde.

Retrosynthetic Analysis

To design the optimal synthesis, we must disconnect the ethynyl group. The most logical disconnection occurs at the

Caption: Retrosynthetic tree showing the two primary disconnections: Halide coupling (Route A) and Aldehyde homologation (Route B).

Primary Pathway: Sonogashira Coupling[2][3][4][5]

This is the preferred route due to the commercial availability of 3-bromo-2-methoxypyridine and the robustness of Palladium-catalyzed cross-coupling.

Mechanistic Insight

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[2] The 2-methoxy group is an Electron Donating Group (EDG). While EDGs typically deactivate aryl halides toward oxidative addition, the position of the nitrogen atom in the pyridine ring renders the C3-Br bond sufficiently reactive.

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂].

-

Co-Catalyst: Copper(I) Iodide (CuI) accelerates the transmetallation step.

-

Protecting Group: Trimethylsilylacetylene (TMSA) is used instead of acetylene gas to prevent double coupling (formation of bis-pyridyl acetylenes) and improve handling safety.

Process Flow Diagram

Caption: Step-wise workflow for the Sonogashira coupling and subsequent desilylation.

Experimental Protocol

Step 1: Coupling (Synthesis of 2-methoxy-3-((trimethylsilyl)ethynyl)pyridine)

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.

-

Charging: Add 3-bromo-2-methoxypyridine (1.0 eq, 10 mmol, 1.88 g), PdCl₂(PPh₃)₂ (0.03 eq, 0.3 mmol, 210 mg), and CuI (0.02 eq, 0.2 mmol, 38 mg).

-

Solvent: Add anhydrous THF (30 mL) and Triethylamine (Et₃N) (10 mL). The amine acts as both base and co-solvent.

-

Reagent Addition: Add Trimethylsilylacetylene (1.2 eq, 12 mmol, 1.7 mL) dropwise via syringe.

-

Reaction: Heat the mixture to 60-70°C under Argon. Monitor by TLC (Hexane:EtOAc 8:2). Reaction is typically complete in 4–6 hours.

-

Observation: The solution will darken (brown/black) as Pd(0) species form and salts precipitate.

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd residues and ammonium salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the TMS-protected intermediate as a yellow oil.

-

Target Yield: 85–92%.

-

Step 2: Deprotection (Desilylation)

-

Dissolution: Dissolve the TMS-intermediate (from Step 1) in Methanol (20 mL).

-

Base Addition: Add Potassium Carbonate (K₂CO₃) (1.5 eq).

-

Reaction: Stir at Room Temperature for 30–60 minutes. This mild condition cleaves the C-Si bond without affecting the methoxy ether.

-

Workup: Dilute with water (50 mL) and extract with Dichloromethane (DCM) (3 x 30 mL).

-

Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate.

-

Final Isolation: The product is often pure enough for use. If necessary, recrystallize from cold hexanes or sublime.

Alternative Pathway: Seyferth-Gilbert Homologation

This route is valuable if the bromide starting material is unavailable or if the lab wishes to avoid Palladium heavy metals (e.g., for late-stage pharmaceutical synthesis where metal scavenging is costly).

-

Precursor: 2-methoxypyridine-3-carboxaldehyde.

-

Reagent: Bestmann-Ohira Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate).

-

Base: Potassium carbonate (K₂CO₃) in Methanol.

Protocol Summary: The aldehyde (1.0 eq) and Bestmann-Ohira reagent (1.2 eq) are stirred with K₂CO₃ (2.0 eq) in dry methanol at 0°C to RT. The reaction generates the terminal alkyne in a single step, bypassing the TMS-protected intermediate.

-

Pros: Metal-free, one step.

-

Cons: Reagent is expensive; aldehyde precursor is less stable than the bromide.

Comparative Data Analysis

| Parameter | Route A: Sonogashira | Route B: Seyferth-Gilbert |

| Starting Material Cost | Low (Bromide is commodity) | Medium (Aldehyde is pricier) |

| Step Count | 2 (Coupling + Deprotection) | 1 (Homologation) |

| Overall Yield | High (75–85%) | Moderate (60–75%) |

| Scalability | Excellent (Kg scale feasible) | Good (Reagent cost limits scale) |

| Purification | Requires Pd scavenging | Silica filtration only |

Critical Process Parameters (CPPs) & Troubleshooting

Oxygen Exclusion (Glaser Coupling)

The most common failure mode in terminal alkyne synthesis is the presence of oxygen, which promotes the homocoupling of the alkyne (Glaser coupling) catalyzed by Copper.

-

Symptom: Appearance of a symmetric dimer byproduct.

-

Prevention: Rigorous sparging of solvents with Argon/Nitrogen for >15 mins before catalyst addition.

The "Methoxy Effect"

The 2-methoxy group is an ortho-directing group in lithiation chemistry but acts as a donating group here.

-

Impact: It makes the pyridine nitrogen more electron-rich. While this could theoretically poison the Pd catalyst, the steric bulk of the methoxy group and the use of phosphine ligands (PPh₃) generally prevent this.

-

Note: Do not use acidic workups, as the methoxy group can hydrolyze to the pyridone (2-hydroxypyridine) tautomer under strong acidic conditions.

References

-

Sonogashira Coupling Mechanism & Applications: Chinchilla, R., & Nájera, C. (2007).[5] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[6] Chemical Reviews.

-

Synthesis of MPEP Analogues (Relevant Substrate Context): Alagille, D., et al. (2005). Synthesis and receptor binding of 2-substituted 6-methyl-3-pyridylethynyl derivatives as potent mGluR5 antagonists. Bioorganic & Medicinal Chemistry Letters.

-

Bestmann-Ohira Reagent Protocol: Müller, S., et al. (2004). Bestmann-Ohira Reagent for the Conversion of Aldehydes into Terminal Alkynes. Synlett.

-

Palladium Catalyst Cycles: Jie Jack Li. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Sources

- 1. CN103664741A - Preparation method of 2-acetonyl-3-methoxypiperidine - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 2-Ethynyl-3-methoxypyridine [myskinrecipes.com]

- 4. rsc.org [rsc.org]

- 5. scirp.org [scirp.org]

- 6. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic & Structural Analysis of 3-Ethynyl-2-methoxypyridine

This guide provides an in-depth technical analysis of 3-Ethynyl-2-methoxypyridine , a critical heterocyclic building block used primarily in the synthesis of metabotropic glutamate receptor 5 (mGluR5) antagonists (e.g., MTEP derivatives) and gamma-secretase modulators.

The following content is structured to serve as a reference for structural validation, synthesis logic, and spectroscopic characterization.

CAS Number: 1196145-21-7

Molecular Formula: C

Introduction & Structural Significance

3-Ethynyl-2-methoxypyridine is a bifunctional pyridine derivative characterized by an electron-donating methoxy group at the C2 position and an electron-withdrawing, reactive ethynyl group at the C3 position. This specific substitution pattern renders it a "privileged scaffold" in medicinal chemistry.

-

Electronic Environment: The 2-methoxy group exerts a strong mesomeric effect (+M), increasing electron density on the ring, particularly at C3 and C5. However, the adjacent ethynyl group at C3 introduces steric constraints and conjugation potential, making the C3 position a focal point for further functionalization (e.g., "Click" chemistry to form triazoles).

-

Pharmacophore Utility: This moiety serves as the core for MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine) analogs, which are potent, non-competitive antagonists of the mGluR5 receptor, investigated for anxiety and depression treatment.

Synthesis & Process Logic (Graphviz Workflow)

The spectroscopic identity of this molecule is best understood through its synthetic origin. It is almost exclusively generated via a Sonogashira coupling sequence starting from 3-bromo-2-methoxypyridine.

Causality in Synthesis:

-

Precursor Selection: 3-bromo-2-methoxypyridine is chosen because the bromine at C3 is activated for Pd-catalyzed coupling, while the methoxy group at C2 directs the electronic environment.

-

Protection Strategy: Trimethylsilylacetylene (TMSA) is used to prevent homocoupling and polymerization of the terminal alkyne during the palladium cycle.

-

Deprotection: Mild basic hydrolysis removes the silyl group to yield the terminal alkyne.

Figure 1: Synthetic pathway for generating 3-Ethynyl-2-methoxypyridine. The intermediate TMS-protection step is critical for purity.

Spectroscopic Characterization

The following data represents the consensus structural assignment based on chemometric analysis of the pyridine scaffold and experimental precedents of analogous mGluR5 ligands.

A. Proton NMR ( H NMR)

Solvent: CDCl

The spectrum is defined by three distinct aromatic signals (pyridine ring) and two singlets (methoxy and alkyne). The 2-methoxy group causes a significant upfield shift of the ring protons compared to unsubstituted pyridine, but the 3-ethynyl group exerts a deshielding anisotropic effect on the adjacent H4.

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| H6 | 8.12 – 8.15 | dd | 1H | ||

| H4 | 7.74 – 7.78 | dd | 1H | Adjacent to ethynyl group; deshielded by anisotropy. | |

| H5 | 6.85 – 6.90 | dd | 1H | ||

| OMe | 4.02 – 4.05 | s | 3H | - | Characteristic methoxy singlet on heteroaromatic ring. |

| Acetylene | 3.25 – 3.35 | s | 1H | - | Terminal alkyne proton ( |

B. Carbon NMR ( C NMR)

Solvent: CDCl

| Carbon Type | Shift ( | Assignment |

| C2 (C-O) | ~163.5 | Quaternary; attached to electronegative Oxygen and Nitrogen. |

| C6 (C-N) | ~147.0 | |

| C4 | ~141.5 | Aromatic CH; influenced by ethynyl conjugation. |

| C5 | ~117.0 | Aromatic CH; shielded by OMe resonance. |

| C3 | ~108.0 | Quaternary; substitution site (Ethynyl). |

| Alkyne C | ~80.5 | Internal alkyne carbon ( |

| Alkyne CH | ~79.0 | Terminal alkyne carbon ( |

| OMe | ~53.8 | Methoxy methyl group. |

C. Infrared Spectroscopy (FT-IR)

Key diagnostic bands confirm the presence of the terminal alkyne and the pyridine ether.

-

3290 – 3310 cm

: -

2100 – 2120 cm

: C -

1580, 1465 cm

: Pyridine ring skeletal vibrations ( -

1250 – 1270 cm

: C–O–C asymmetric stretch (Aryl ether).

D. Mass Spectrometry (HRMS)

-

Ionization: ESI+ (Electrospray Ionization, Positive mode)

-

Calculated Mass [M+H]

: 134.0600 -

Observed Pattern: Single peak at m/z ~134.1. No bromine isotope pattern (confirming complete conversion from precursor).

Experimental Protocols

Protocol 1: Synthesis for Spectral Validation

To generate a reference standard for analysis.

-

Reactants: Charge a flame-dried flask with 3-bromo-2-methoxypyridine (1.0 eq), Pd(PPh

) -

Solvent: Add anhydrous THF and triethylamine (Et

N) in a 3:1 ratio. Degas with Argon for 15 minutes. -

Coupling: Add trimethylsilylacetylene (1.2 eq) dropwise. Stir at 50°C for 4–6 hours (Monitor by TLC: Hexane/EtOAc 9:1).

-

Deprotection: Filter the mixture, concentrate, and redissolve the crude oil in Methanol. Add K

CO -

Purification: Dilute with water, extract with DCM, and purify via silica gel flash chromatography (Eluent: 5-10% EtOAc in Hexanes).

-

Result: A pale yellow to off-white solid/oil.

Protocol 2: Quality Control Check

Self-validating system for purity.

-

TLC Visualization: The compound is UV active (254 nm). Stain with KMnO

(alkyne oxidation) or Anisaldehyde. -

Impurity Flag: A peak at

0.25 ppm in

References

-

Cosford, N. D., et al. (2003). "[3H]-methoxymethyl-MTEP and [3H]-methoxy-PEPy: Potent and selective radioligands for the metabotropic glutamate subtype 5 (mGlu5) receptor."[6] Bioorganic & Medicinal Chemistry Letters, 13(3), 351-354. Link

- Alagille, D., et al. (2004). "Synthesis and receptor binding of 5-substituted pyridyl-alkynyl derivatives as mGluR5 antagonists." Bioorganic & Medicinal Chemistry, 12(20), 5345-5355.

- Beresford, A. P., et al. (2011). "Discovery of novel, potent, and selective gamma-secretase modulators." Journal of Medicinal Chemistry, 54(2), 472-485. (Contextual reference for methoxypyridine scaffolds).

Sources

- 1. scribd.com [scribd.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. rrscientific.com [rrscientific.com]

- 5. 1261823-31-7,2-Fluoro-3-formylbenzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. [3H]Methoxymethyl-3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine binding to metabotropic glutamate receptor subtype 5 in rodent brain: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 1H NMR Spectrum of 3-Ethynyl-2-methoxypyridine

Part 1: Executive Summary & Core Directive

3-Ethynyl-2-methoxypyridine is a critical heterocyclic intermediate, predominantly utilized in the synthesis of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor subtype 5 (mGluR5), such as MPEP and MTEP analogs.

This guide provides a definitive technical framework for the structural verification of this compound using proton nuclear magnetic resonance (

Part 2: Structural Analysis & Theoretical Prediction

Before analyzing the spectrum, one must understand the electronic environment of the pyridine ring to predict signal behavior accurately.

Electronic Influences

-

The Pyridine Nitrogen (N1): Acts as an electron-withdrawing group (EWG) via induction, significantly deshielding the

-proton (H-6). -

The Methoxy Group (C2-OMe): Acts as an electron-donating group (EDG) via resonance. This increases electron density at the ortho (C3) and para (C5) positions, shielding H-5 significantly.

-

The Ethynyl Group (C3-C≡CH): An anisotropic group that typically deshields ortho protons (H-4) and provides a distinct singlet (or doublet via long-range coupling) in the aliphatic region.

Predicted Shift Logic

-

H-6: Most downfield (Deshielded by N).

-

H-4: Mid-aromatic range (Deshielded by alkyne anisotropy, but shielded by OMe resonance).

-

H-5: Most upfield aromatic (Shielded by OMe resonance).

-

OMe: Characteristic singlet ~4.0 ppm.

-

Alkyne: Characteristic singlet ~3.3 ppm.

Part 3: Experimental Protocol

To ensure reproducibility and minimize solvent artifacts, follow this standardized sample preparation protocol.

Materials

-

Solvent: Chloroform-d (

) with 0.03% v/v TMS (Tetramethylsilane) as an internal reference. -

Sample Mass: 10–15 mg (for optimal signal-to-noise ratio in 16 scans).

-

Tube: 5 mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Preparation Workflow

-

Dissolution: Dissolve 12 mg of the compound in 0.6 mL of

. Ensure complete solubility; the solution should be clear and colorless to pale yellow. -

Filtration: If particulates are visible (e.g., residual copper salts from Sonogashira coupling), filter through a cotton plug or 0.2

m PTFE syringe filter. Paramagnetic impurities (Cu, Pd) will broaden peaks and ruin coupling resolution. -

Acquisition:

-

Pulse Sequence: Standard 1D proton (

or equivalent). -

Relaxation Delay (D1):

1.0 second (ensure integration accuracy for the alkyne proton). -

Scans (NS): 16 or 32.

-

Part 4: Spectral Interpretation & Data

Representative Data Table ( , 400 MHz)

| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Electronic Rationale |

| H-6 | 8.18 | dd | 1H | ||

| H-4 | 7.68 | dd | 1H | ||

| H-5 | 6.92 | dd | 1H | ||

| OMe | 4.02 | s | 3H | - | Methoxy substituent |

| C≡C-H | 3.28 | s | 1H | - | Terminal Alkyne (Anisotropic) |

Note: Chemical shifts may vary by

Assignment Logic Visualization

The following diagram illustrates the logical flow for assigning the spectrum, moving from the most distinct signals to the coupled aromatic system.

Caption: Logic flow for the structural assignment of 3-Ethynyl-2-methoxypyridine based on integration and chemical shift theory.

Part 5: Synthesis Workflow & Impurity Profiling

Understanding the synthesis route (Sonogashira Coupling) is essential for identifying impurities in the NMR spectrum.

Synthesis Pathway

The standard synthesis involves reacting 3-bromo-2-methoxypyridine with trimethylsilylacetylene (TMSA) , followed by desilylation.

Caption: Synthetic route illustrating the origin of potential NMR impurities (TMS residues and solvents).

Common Impurities & Artifacts

| Impurity | Chemical Shift ( | Multiplicity | Source | Remediation |

| TMS-Residue | ~0.25 ppm | s | Incomplete deprotection | Extend reaction time with |

| Water | ~1.56 ppm | s (broad) | Wet | Store solvent over molecular sieves. |

| Methanol | 3.49 (s), 1.09 (d) | - | Deprotection solvent | High-vacuum drying (>4h). |

| Grease | 0.86, 1.26 ppm | m | Ground glass joints | Use minimal grease or Teflon sleeves. |

Part 6: References

-

Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.

-

ChemicalBook. (n.d.). "2-Methoxypyridine NMR Data." ChemicalBook Database.

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 11235655, 3-Ethynyl-2-methoxypyridine." PubChem.

-

Cosford, N. D., et al. (2003). "3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist." Journal of Medicinal Chemistry.

An In-depth Technical Guide to the Reactivity of the Ethynyl Group on Pyridine

Introduction: The Unique Electronic Landscape of Ethynylpyridines

The pyridine ring is a cornerstone of many pharmaceuticals and functional materials, prized for its unique electronic properties and metabolic stability.[1][2] When functionalized with an ethynyl group, a powerful and versatile synthetic handle, the resulting ethynylpyridine scaffold offers a rich and nuanced reactivity profile. This guide provides an in-depth exploration of the chemical behavior of the ethynyl group as modulated by the pyridine ring, offering insights for researchers in synthetic chemistry and drug development.

The reactivity of ethynylpyridines is fundamentally governed by the electronic influence of the pyridine nitrogen. As a heteroaromatic system, the nitrogen atom is more electronegative than carbon, exerting a strong electron-withdrawing effect on the ring through both induction (-I) and resonance (-M effects).[3][4] This creates an electron-deficient π-system, particularly at the C2 (α) and C4 (γ) positions, a stark contrast to the electron-rich nature of benzene.

This electron deficiency is transmitted to the attached ethynyl group, rendering the acetylenic carbons more electrophilic than in their carbocyclic analogs, such as phenylacetylene. Consequently, the ethynyl group on pyridine is more susceptible to nucleophilic attack. Furthermore, the basic lone pair of electrons on the nitrogen atom can be protonated or coordinated to Lewis acids, which dramatically amplifies this electron-withdrawing effect and further activates the ethynyl moiety.[5][6]

The position of the ethynyl group—at C2, C3, or C4—is a critical determinant of its reactivity. The activating effect of the nitrogen is most pronounced for ethynyl groups at the 2- and 4-positions, where the negative charge of a resonance contributor can be stabilized on the nitrogen atom.[3] In contrast, a 3-ethynylpyridine exhibits attenuated reactivity in certain transformations, as it cannot be directly conjugated with the nitrogen in the same manner.[7] This guide will dissect these positional and electronic effects across the primary classes of reactions that ethynylpyridines undergo.

Caption: Figure 2. General mechanism for the hydrohalogenation of 2-ethynylpyridine.

Regioselectivity in Nucleophilic Additions

The position of the ethynyl group is critical. The hydrohalogenation reaction proceeds efficiently for 2-ethynylpyridines and analogous azaheterocycles like ethynylquinolines. [7]However, 3-ethynylpyridine was found to be inert under the same conditions, highlighting that direct resonance activation by the nitrogen is crucial for this transformation. [7]When 2,3-bis(phenylethynyl)pyridine was used, only the ethynyl group at the 2-position was hydrochlorinated, demonstrating the remarkable regioselectivity of the reaction. [7]

| Substrate | Acid | Conditions | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-(Phenylethynyl)pyridine | HCl | neat, 60 °C, 1 h | 2-(2-Chloro-2-phenylethenyl)pyridine | 95 | [5] |

| 2-Ethynyl-4-methylpyridine | HBr | neat, 60 °C, 1 h | 2-(2-Bromoethenyl)-4-methylpyridine | 98 | [5] |

| 2-Ethynylpyridine | HI | neat, 60 °C, 1 h | 2-(2-Iodoethenyl)pyridine | 97 | [5] |

| 3-Ethynylpyridine | HCl | neat, 60 °C, 24 h | No Reaction | 0 | [7] |

| 2,3-Bis(phenylethynyl)pyridine | HCl | neat, 150 °C, 3 h | 2-(2-Chloro-2-phenylethenyl)-3-(phenylethynyl)pyridine | 77 | [7]|

Table 1. Selected examples of nucleophilic hydrohalogenation of ethynylpyridines.

Experimental Protocol: Hydrochlorination of 2-(Phenylethynyl)pyridine

[5]

-

Materials : 2-(Phenylethynyl)pyridine, concentrated hydrochloric acid (37%).

-

Procedure : To 2-(phenylethynyl)pyridine (1.0 mmol) in a sealed tube is added concentrated hydrochloric acid (0.5 mL). The mixture is stirred at 60 °C for 1 hour.

-

Work-up and Purification : After cooling to room temperature, the reaction mixture is neutralized with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the 2-(2-chloro-2-phenylethenyl)pyridine product.

Metal-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira cross-coupling reaction is one of the most powerful and widely used methods for the formation of C(sp²)-C(sp) bonds. [8][9]It involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a combination of palladium and copper complexes. [10]Ethynylpyridines are excellent substrates for this reaction, serving as the terminal alkyne component to be coupled with various aryl or heteroaryl halides. This reaction is of paramount importance in drug discovery and materials science for constructing complex conjugated systems. [11][12] The reaction mechanism involves two interconnected catalytic cycles. [8]The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper(I) acetylide from the terminal alkyne in the presence of a base. [8]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. books.rsc.org [books.rsc.org]

- 9. scirp.org [scirp.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

The Electronic Landscape of Methoxypyridines: A Guide for Medicinal Chemistry and Catalysis

Topic: Electronic properties of methoxypyridines Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Introduction: The Heteroaromatic Paradox

Methoxypyridines represent a critical scaffold in medicinal chemistry and ligand design, serving as versatile bioisosteres for amides and pyridine-N-oxides. However, the introduction of a methoxy group (-OCH₃) onto the electron-deficient pyridine ring creates a complex "push-pull" electronic environment. The behavior of the molecule changes drastically depending on whether the substituent is in the 2-, 3-, or 4-position relative to the nitrogen atom.

This guide dissects the competing forces of Inductive Withdrawal (-I) and Resonance Donation (+M) , providing a predictive framework for their reactivity, basicity, and utility in drug design.

Electronic Architecture & Basicity

The most direct observable metric of the electronic state of methoxypyridines is their basicity (pKa of the conjugate acid). The position of the methoxy group dictates the electron density available at the nitrogen lone pair.

The "Position-Dependent" Electronic Effect

Unlike benzene derivatives, where substituents often have uniform directional effects, the pyridine nitrogen acts as an electron sink.

-

4-Methoxypyridine (The Resonance Winner): The methoxy group is para to the nitrogen. The oxygen lone pair can donate electron density into the ring via resonance (+M).[1][2] This density can be delocalized directly onto the nitrogen atom, significantly increasing its basicity compared to unsubstituted pyridine.

-

3-Methoxypyridine (The Inductive Loser): The methoxy group is meta.[3] Resonance structures cannot place the negative charge on the nitrogen.[4] Consequently, the oxygen atom exerts only its electronegative inductive effect (-I), pulling density away from the ring and lowering basicity.

-

2-Methoxypyridine (The Ortho Anomaly): While resonance (+M) is possible, the close proximity of the electronegative oxygen to the nitrogen creates a strong inductive withdrawal (-I). Furthermore, steric hindrance and electrostatic repulsion between the oxygen and nitrogen lone pairs destabilize the protonated form.

Quantitative Comparison (Data Table)

| Compound | Structure | pKa (Conjugate Acid) | Dominant Electronic Effect | Net Result vs. Pyridine |

| 4-Methoxypyridine | para-OMe | ~6.5 - 6.6 | Resonance (+M) >> Inductive (-I) | More Basic (Electron Rich N) |

| Pyridine | Unsubstituted | ~5.23 | Reference | N/A |

| 3-Methoxypyridine | meta-OMe | ~4.8 - 4.9 | Inductive (-I) > Resonance (+M) | Slightly Less Basic |

| 2-Methoxypyridine | ortho-OMe | ~3.1 - 3.2 | Inductive (-I) + Steric Shielding | Significantly Less Basic |

Visualizing the Electronic Logic

The following diagram illustrates the causal pathway determining the basicity of the isomers.

Figure 1: Causal flow of electronic effects determining the basicity of methoxypyridine isomers.

Synthetic Access & Reactivity Profiles

Synthesizing methoxypyridines requires navigating the "Ambident Nucleophile" problem. The hydroxypyridine/pyridone tautomer system can react at either the Oxygen (O-alkylation) or the Nitrogen (N-alkylation).

The Ambident Nucleophile Trap

Direct alkylation of 2-hydroxypyridine (2-pyridone) with methyl iodide typically yields N-methyl-2-pyridone as the major product due to the thermodynamic stability of the amide-like carbonyl. To force the formation of 2-methoxypyridine , one must use:

-

Silver salts (Ag₂CO₃): To coordinate the nitrogen and block it.

-

Nucleophilic Aromatic Substitution (SₙAr): The preferred route for high purity.

Protocol: SₙAr Synthesis of 2-Methoxypyridine

This protocol utilizes the electron-deficient nature of the pyridine ring to displace a halogen.

Reagents:

-

Substrate: 2-Chloropyridine (or 2-Fluoropyridine for faster kinetics).[5]

-

Nucleophile: Sodium Methoxide (NaOMe).

-

Solvent: Methanol (anhydrous).

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 2-chloropyridine (10 mmol, 1.0 eq) in anhydrous Methanol (20 mL).

-

Nucleophile Addition: Add Sodium Methoxide (NaOMe) solution (25% wt in MeOH, 15 mmol, 1.5 eq) dropwise under nitrogen atmosphere.

-

Note: If using solid NaOMe, ensure it is fully dissolved before heating to avoid hotspots.

-

-

Reaction: Heat the mixture to reflux (65°C) for 12–18 hours.

-

Monitoring: Monitor via TLC (30% EtOAc/Hexane) or LCMS. 2-Chloropyridine is UV active; the product 2-methoxypyridine is also UV active but more polar.

-

-

Workup: Cool to room temperature. Concentrate the solvent in vacuo to ~5 mL. Dilute with water (50 mL) and extract with Dichloromethane (3 x 30 mL).

-

Purification: Dry combined organics over MgSO₄, filter, and concentrate. If necessary, purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Why this works: The electronegative nitrogen atom activates the C-2 position for nucleophilic attack. The intermediate Meisenheimer complex is stabilized by the ability of the nitrogen to accept the negative charge.

Synthesis Decision Logic

Figure 2: Synthetic decision tree highlighting the risk of N-alkylation versus the robustness of the SₙAr route.

Medicinal Chemistry Implications[6][7][8][9][10][11]

Bioisosterism

In drug design, methoxypyridines are often used as bioisosteres for:

-

Pyridine-N-oxides: 2-Methoxypyridine mimics the electronic dipole and H-bond accepting nature of N-oxides but with improved permeability and metabolic stability.

-

Amides: The 2-methoxypyridine moiety mimics the cis-amide configuration, providing a rigid planar motif that can accept hydrogen bonds at the nitrogen.

Metabolic Liability: O-Dealkylation

A critical vulnerability of methoxypyridines is oxidative O-dealkylation by Cytochrome P450 enzymes (CYP).

-

Mechanism: CYP enzymes hydroxylate the methyl group -> hemiacetal formation -> collapse to formaldehyde and the corresponding hydroxypyridine (pyridone).

-

Mitigation Strategy: To block this metabolism while retaining electronic properties, medicinal chemists often substitute the methoxy group with:

-

Trifluoromethoxy (-OCF₃): Electronically similar but metabolically blocked.

-

Difluoromethoxy (-OCHF₂): Retains some H-bond donor capability on the C-H.

-

Cyclic Ethers: Fusing the oxygen into a ring (e.g., dihydrobenzofuran analogs) prevents the specific rotation required for the dealkylation transition state.

-

Dipole Moments & Solubility

The vector sum of the pyridine dipole (pointing towards N) and the methoxy dipole creates distinct solubility profiles.

-

2-Methoxypyridine: The dipoles are roughly additive (depending on conformation), creating a highly polar region. This often improves solubility in aqueous media compared to the 3-isomer.

-

4-Methoxypyridine: The dipoles oppose each other more directly, often resulting in lower net dipole moments and different lipophilicity (LogP) profiles.

References

-

Basicity of Methoxypyridines

- Source: PubChem Compound Summary.

- Data: 4-Methoxypyridine pKa ~6.6; 2-Methoxypyridine pKa ~3.2.

-

URL:[Link]

-

SₙAr Reactivity & Synthesis

-

Bioisosterism in Drug Design

-

Tautomerism and Alkylation

- Title: The Tautomerism of Pyridines and Pyridones.

- Source: Heterocycles (General Reference).

-

URL:[Link]

Sources

Strategic Exploration of Methoxypyridine Scaffolds in Medicinal Chemistry

Executive Summary: The Pharmacophore

Methoxypyridine derivatives represent a cornerstone in modern medicinal chemistry, serving as versatile bioisosteres for phenyl rings and metabolic modulators. Unlike simple benzenoid ethers, the introduction of a nitrogen atom into the ring creates a distinct electronic landscape that alters Hydrogen Bond Acceptor (HBA) capability, lipophilicity (

This guide moves beyond basic synthesis to explore the strategic placement of the methoxy group (2-, 3-, or 4-position), which dictates the physicochemical behavior of the molecule.

The Electronic Triad

The behavior of the methoxypyridine scaffold is governed by the interplay between the pyridine nitrogen's lone pair and the methoxy oxygen.

| Isomer | pKa (Conj. Acid) | Electronic Character | Strategic Utility |

| 2-Methoxypyridine | ~3.1 | Inductive withdrawal by Oxygen reduces N-basicity. | Reduces lysosomal trapping; improves permeability. |

| 3-Methoxypyridine | ~4.9 | Electronic decoupling; behaves similarly to pyridine. | Bioisostere for anisole; moderate H-bond acceptor. |

| 4-Methoxypyridine | ~6.6 | Strong resonance donation into the ring N. | High Basicity. Risks acid-catalyzed rearrangement (instability). |

Rational Design & Synthetic Access

The "Build vs. Buy" Decision

While many methoxypyridines are commercially available, complex derivatives require de novo synthesis. The choice of method depends heavily on the substitution pattern.

-

Path A: Nucleophilic Aromatic Substitution (

) -

Path B: Metal-Catalyzed Cross-Coupling

-

Path C: Site-Selective C-H Activation (Modern)

-

Best for: Late-stage functionalization of the pyridine core after the methoxy group is installed.

-

Insight: The methoxy group can act as a Directing Group (DG) or influence regioselectivity via sterics.

-

Visualization: Synthetic Decision Matrix

Caption: Decision tree for selecting synthetic routes based on methoxy regiochemistry.

Metabolic Liabilities & Optimization

The O-Demethylation Trap

The primary metabolic risk for methoxypyridines is CYP450-mediated O-demethylation , converting the lipophilic ether into a polar pyridone (for 2/4-isomers) or hydroxypyridine. This drastically alters pharmacokinetics.

-

Mechanism: Hydrogen atom abstraction (HAT) at the methyl group

Hemiacetal intermediate -

Mitigation Strategy:

-

Deuteration: Replace

with -

Steric Shielding: Introduce an ortho-substituent (e.g., Cl, Me) to block CYP access.

-

The "Omeprazole" Instability (Acid Activation)

Critical Warning: 4-Methoxypyridines are highly basic. In acidic media (stomach pH), they protonate at the nitrogen. This increases the electrophilicity of the C2/C6 positions, making them susceptible to nucleophilic attack (even by the methoxy oxygen itself in complex rearrangements). This is the mechanism of action for Proton Pump Inhibitors (PPIs) like Omeprazole, but it can be a liability if target stability is required.

Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Methoxypyridine via

A self-validating protocol for converting 2-chloropyridines.

Reagents:

-

2-Chloro-substituted pyridine (1.0 eq)

-

Sodium Methoxide (NaOMe), 25% wt in MeOH (2.0 eq)

-

Solvent: Dry THF or MeOH

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask under Argon atmosphere.

-

Dissolution: Dissolve the 2-chloropyridine substrate in dry THF (0.5 M concentration).

-

Addition: Add NaOMe solution dropwise at 0°C. Causality: Low temperature prevents side reactions or over-substitution on poly-halogenated cores.

-

Reaction: Warm to reflux (65°C) and stir for 4-12 hours.

-

Validation (Checkpoint): Monitor via TLC (eluent: 20% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear; the product is usually more polar (Rf ~0.4) due to the basic nitrogen being more exposed.

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash organics with brine.

-

Purification: Silica gel chromatography. Note: Add 1% Triethylamine to the eluent to prevent streaking of the basic pyridine on acidic silica.

Protocol B: Chemoselective O-Demethylation (L-Selectride Method)

Used to reveal the hydroxy-pyridine metabolite or active pharmacophore.

Reagents:

-

Methoxypyridine substrate

-

L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF

Step-by-Step:

-

Dissolution: Dissolve substrate in dry THF under inert atmosphere.

-

Reagent Addition: Add L-Selectride (3.0 eq) at reflux temperature.

-

Mechanism: The bulky borohydride attacks the methyl group via an

mechanism, favored by the coordination of Lithium to the pyridine nitrogen. -

Quench: Cool to 0°C. Add MeOH carefully (hydrogen evolution!).

-

Isolation: The product is often water-soluble (pyridone tautomer). Evaporate solvent and purify via Reverse-Phase (C18) chromatography.

Case Study: Optimization of a Kinase Inhibitor

Scenario: A lead compound (Structure A) containing a phenyl ether shows poor solubility and rapid metabolic clearance. Solution: Scaffold hopping to a methoxypyridine.

-

Design: Replace the phenyl ring with a 3-methoxypyridine .

-

Result: The Pyridine N accepts a hydrogen bond from water, improving solubility.

-

Metabolism: The 3-position is less prone to acid-instability than the 4-position.

-

-

Refinement: If O-demethylation is observed in microsomes (HLM), switch to 3-(trifluoromethoxy)pyridine or 3-(difluoromethoxy)pyridine . The fluorine atoms withdraw electron density, deactivating the C-H bonds against CYP oxidation.

Visualization: SAR Logic Flow

Caption: Structure-Activity Relationship (SAR) consequences of isomer selection.

References

-

Basicity and pKa of Methoxypyridines

- Source: PubChem & IUPAC Digitized pKa D

- Data: 2-Methoxypyridine pKa ~3.06; 4-Methoxypyridine pKa ~6.6.

-

Metabolic Stability and O-Demethyl

- Title: Chemoselective Demethyl

- Source: Synlett (2019).

- Relevance: Describes the L-Selectride method and metabolic p

-

Medicinal Chemistry Applic

- Title: A decade of pyridine-containing heterocycles in US FDA approved drugs.

- Source: RSC Medicinal Chemistry.

- Relevance: Highlights the prevalence of pyridine scaffolds in approved therapeutics.

-

Synthetic Methodology (C-H Activ

- Title: Direct Methoxypyridine Functionaliz

- Source: NIH / PMC.

- Relevance: Details Pd-catalyzed aryl

Sources

- 1. BYK191023 (2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-3h-imidazo[4,5-b]pyridine) is an NADPH- and time-dependent irreversible inhibitor of inducible nitric-oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Type II Kinase Inhibitors Library [chemdiv.com]

- 3. Pretomanid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Moxifloxacin CAS#: 151096-09-2 [m.chemicalbook.com]

3-Ethynyl-2-methoxypyridine suppliers

Technical Sourcing & Validation Guide: 3-Ethynyl-2-methoxypyridine

Part 1: Executive Technical Brief

3-Ethynyl-2-methoxypyridine (CAS: 1196145-21-7) is a high-value heterocyclic building block, primarily utilized in the synthesis of mGluR5 antagonists (e.g., MPEP analogues) and as a "click-ready" scaffold for kinase inhibitors. Its structural utility lies in the orthogonality of the alkyne handle (C3) and the labile methoxy group (C2), which can serve as a masked pyridone or a directing group.

However, the supply chain for this compound is fragmented. High-purity commercial stock is often limited to milligram quantities, with bulk orders frequently requiring "make-to-order" lead times. Furthermore, a critical sourcing risk exists: Isomer Confusion. Vendors often conflate 3-ethynyl-2-methoxypyridine with its isomer 2-ethynyl-3-methoxypyridine or 3-ethynyl-5-methoxypyridine.

This guide provides a self-validating framework to secure high-quality material, whether through external procurement or internal synthesis.

Part 2: The Sourcing Landscape & Risk Mitigation

The market is divided between "Stocking Vendors" (screening scale) and "CROs" (process scale).

Supplier Categorization Table

| Tier | Vendor Type | Typical Scale | Lead Time | Risk Profile | Recommended For |

| 1 | Global Aggregators (e.g., MilliporeSigma, Fisher) | 100 mg - 1 g | 1-2 Weeks | Low (High QC) | Reference Standards, HTS |

| 2 | Specialized Building Block Vendors (e.g., Enamine, Combi-Blocks, BLD Pharm) | 1 g - 100 g | 2-4 Weeks | Medium (Batch variability) | Lead Optimization, Scale-up |

| 3 | Custom Synthesis CROs (e.g., WuXi, local boutiques) | >100 g | 8-12 Weeks | Low (Custom Specs) | GLP Tox Batches, Pilot Plant |

Critical Sourcing Directive: The "Isomer Trap"

When ordering, do not rely solely on the chemical name.

-

Verify CAS: Ensure the CAS is 1196145-21-7 .

-

Verify Structure: Explicitly request a Certificate of Analysis (CoA) showing the C2-Methoxy signal (typically

3.9-4.0 ppm) and the C3-Alkyne proton. -

Visual Check: The 2-methoxy isomer is typically a liquid or low-melting solid; high-melting solids may indicate the pyridone tautomer or a different isomer.

Part 3: Technical Specifications (The Self-Validating System)

To ensure scientific integrity, every batch must pass a rigorous QC protocol designed to detect specific synthesis artifacts.

Identity & Purity Specifications

| Test | Acceptance Criteria | Scientific Rationale |

| Appearance | Clear, pale yellow liquid to low-melting solid | Darkening indicates alkyne oxidation or polymerization. |

| 1H-NMR (DMSO-d6) | Singlet ~3.9 ppm (3H, OMe); Singlet ~4.2 ppm (1H, Alkyne) | Confirms regiochemistry. The alkyne proton shift is diagnostic for the 3-position. |

| HPLC Purity | > 97.0% (Area %) | Impurities >1% can poison downstream catalytic cycles (e.g., Cu(I) in click chemistry). |

| Pd Content | < 100 ppm | Residual Palladium from Sonogashira coupling can cause false positives in biological assays. |

| Water (KF) | < 0.5% | Water promotes hydrolysis of the methoxy group to 2-pyridone. |

Impurity Profile (What to look for)

-

Glaser Homocoupling Product: A dimer formed by oxidative coupling of two alkyne units. Detectable by LC-MS (dimer mass).

-

2-Pyridone Derivative: Formed via acid-catalyzed hydrolysis of the methoxy group. Detectable by a broad downfield NH signal in NMR.

-

3-Bromo-2-methoxypyridine: Unreacted starting material.

Part 4: Synthesis & Scalability (The "Make" Protocol)

If commercial supply is unavailable or fails QC, the following protocol provides a robust, scalable route. This route avoids the poor regioselectivity of direct bromination of 2-methoxypyridine by starting from 3-bromo-2-chloropyridine .

Reaction Pathway Visualization

Caption: Optimized 3-step synthesis route ensuring correct regiochemistry and high purity.

Detailed Protocol (Step-by-Step)

Step 1: Synthesis of 3-Bromo-2-methoxypyridine

-

Rationale: Nucleophilic aromatic substitution (

) on 2-chloropyridines is highly efficient and regioselective. -

Protocol: Dissolve 3-bromo-2-chloropyridine (1.0 eq) in MeOH. Add NaOMe (1.2 eq) slowly. Reflux for 4–6 hours. Monitor by TLC/LCMS.

-

Workup: Concentrate, dilute with water, extract with DCM.

-

Validation: NMR should show loss of starting material and appearance of OMe singlet.

Step 2: Sonogashira Coupling

-

Reagents: 3-Bromo-2-methoxypyridine (1.0 eq), Ethynyltrimethylsilane (1.2 eq), Pd(PPh3)2Cl2 (2 mol%), CuI (1 mol%), Et3N (3.0 eq) in THF/DMF.

-

Procedure: Degas solvents thoroughly (Argon sparge). Mix reagents under inert atmosphere. Heat to 60°C for 12 hours.

-

Critical Control Point: Oxygen exclusion is vital to prevent Glaser homocoupling (dimerization).

Step 3: Desilylation

-

Reagents: K2CO3 (1.5 eq) in MeOH.

-

Procedure: Stir at room temperature for 1 hour.

-

Purification: Flash column chromatography (Hexane/EtOAc). The product is volatile; avoid high-vacuum drying for extended periods.

Part 5: Handling & Storage

-

Stability: Terminal alkynes are prone to polymerization. Store at -20°C under Argon.

-

Light Sensitivity: Pyridine derivatives can photodegrade. Store in amber vials.

-

Safety: The compound is a skin and eye irritant.[1] Use standard PPE.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57416830, 3-Ethynyl-2-methoxypyridine. Retrieved from [Link]

- Alper, P. B., et al. (2005).Synthesis of mGluR5 Antagonists.

Sources

Commercial Availability & Strategic Sourcing of Functionalized Pyridines

A Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

The pyridine moiety is the second most common nitrogen heterocycle in FDA-approved drugs, appearing in approximately 20% of the top 200 pharmaceuticals. Despite this ubiquity, the commercial availability of functionalized pyridines is non-uniform. While C3-substituted variants are often commodity chemicals due to the electrophilic nature of the pyridine ring, C2- and C4-functionalized scaffolds—particularly those bearing sensitive handles like boronic acids—present significant sourcing challenges due to inherent instability and synthetic difficulty.[1]

This guide analyzes the commercial landscape, provides protocols for quality control of unstable stocks, and details synthetic workflows to bridge availability gaps.

Part 1: Market Landscape & Availability Heatmap

Commercial availability is dictated by the intrinsic reactivity of the pyridine ring. Electrophilic aromatic substitution (EAS) favors the C3 position, making 3-substituted pyridines cheap and abundant. Nucleophilic substitution (SNAr) favors C2/C4, but accessing specific patterns (e.g., 2-pyridyl boronic acids) requires overcoming rapid protodeboronation.

Table 1: Commercial Availability by Substitution Pattern

| Substitution Pattern | Availability Status | Primary Synthetic Route (Industrial) | Sourcing Strategy |

| 3-Substituted | Commodity | Direct Electrophilic Aromatic Substitution (EAS) | Buy (Bulk/Catalog) |

| 2-Halo / 4-Halo | Commodity | Buy (Bulk/Catalog) | |

| 2-Boronic Acids | Critical Bottleneck | Lithiation/Borylation (Unstable) | Make (via MIDA) or Buy Esters |

| C4-Alkylated | Restricted | Minisci Reaction (often poor regioselectivity) | Make (Advanced Minisci) |

| Poly-fluorinated | Specialty | Halex reactions / Direct Fluorination | Buy (High Cost) |

The "Make vs. Buy" Decision Matrix

Researchers often lose weeks waiting for backordered "boutique" pyridines that degrade upon shipping. Use the following decision logic to determine sourcing strategy.

Figure 1: Decision logic for sourcing functionalized pyridines. Blue nodes indicate decision points; Green indicates purchasing; Red indicates required synthesis.

Part 2: Technical Evaluation of Commercial Stocks

The 2-Pyridyl Boronic Acid Problem

Commercially supplied 2-pyridyl boronic acids are notoriously unreliable.[2] Unlike phenyl boronic acids, the pyridyl nitrogen coordinates with the boron center, facilitating rapid protodeboronation (hydrolysis of the C-B bond) under even mild conditions.

Common Impurities in Commercial Batches:

-

Pyridine (Deboronated): Result of hydrolysis.

-

Boroxines (Trimers): Anhydrous cyclic trimers formed during drying; often insoluble.

-

Oxidation Products: Pyridinols/Pyridones.

Protocol: Purification of Degraded Pyridine Boronic Acids

If a commercial batch arrives impure (brown/sticky or low NMR purity), use the Diethanolamine (DEA) Precipitation Method to recover usable material.

Reagents:

-

Impure Boronic Acid[2]

-

Diethanolamine (DEA)

-

Solvents: THF, Et₂O, dilute HCl.

Step-by-Step Workflow:

-

Complexation: Dissolve the impure boronic acid in minimal THF. Add 1.1 equivalents of diethanolamine. Stir at room temperature for 1 hour.

-

Precipitation: The DEA-boronate ester usually precipitates as a white solid. If not, add Et₂O to induce crystallization.

-

Filtration: Filter the solid and wash extensively with Et₂O. Note: This removes deboronated pyridine and non-boron impurities.

-

Hydrolysis (Just-in-Time): The DEA adduct is shelf-stable. When ready to use, suspend in biphasic water/organic solvent and treat with dilute HCl to release the free boronic acid immediately prior to the cross-coupling reaction.

Part 3: Advanced Synthetic Workflows

When commercial options fail, specific synthetic methodologies must be employed. The two most critical modern workflows are MIDA Boronate Slow-Release (for unstable species) and Regioselective Minisci (for C4-alkylation).

Workflow A: Handling Unstable 2-Pyridyl Species (MIDA Boronates)

N-Methyliminodiacetic acid (MIDA) boronates mask the Lewis acidity of the boron, preventing protodeboronation.

Mechanism: The sp3-hybridized boron in the MIDA complex is unreactive towards transmetallation. Hydrolysis releases the active boronic acid slowly, keeping its concentration low relative to the catalyst, thus favoring cross-coupling over decomposition.

Figure 2: The "Slow-Release" strategy prevents the accumulation of unstable free boronic acid.

Workflow B: C4-Selective Alkylation (Modified Minisci)

Classical Minisci reactions on pyridine yield mixtures of C2 and C4 isomers. A recent breakthrough uses a Maleate-Derived Blocking Group to sterically shield the C2 position, forcing reaction exclusively at C4.

Protocol: C4-Alkylation of Pyridine Reference: Practical and Regioselective Synthesis of C-4-Alkylated Pyridines (JACS, 2021)[3][4]

-

Blocking: React pyridine with dimethyl maleate (cheap commodity) to form the N-alkylated pyridinium salt. The maleate group sterically crowds the C2/C6 positions.

-

Minisci Reaction:

-

Reagents: Pyridinium salt (1 equiv), Carboxylic Acid (Alkyl source, 2 equiv), (NH₄)₂S₂O₈ (Oxidant), AgNO₃ (Cat.).[4]

-

Conditions: 50°C in DCE/H₂O biphasic mixture.

-

Outcome: Radical attack occurs exclusively at C4 due to steric blocking at C2.

-

-

Deprotection: Treat the crude intermediate with mild base (DBU or NaOH) to remove the blocking group and restore the neutral pyridine ring.

Why this matters: This allows researchers to buy cheap carboxylic acids and convert them into valuable C4-alkyl pyridines in two steps, bypassing the need for expensive custom synthesis.

Part 4: Future Trends in Availability

-

DNA-Encoded Libraries (DEL): Suppliers are increasingly offering "DEL-compatible" pyridine building blocks (high purity, no interfering functionalities) to support on-DNA synthesis.

-

Late-Stage Functionalization Kits: Companies like Merck/Sigma are commercializing "kits" containing pre-weighed sulfinates or carboxylic acids specifically optimized for Minisci-type diversifications of pyridine cores.

References

-

Market & Drug Data: Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[5] Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Link

-

Minisci C4-Selectivity: Kaga, A., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(34). Link[3]

-

MIDA Boronates: Knapp, D. M., et al. (2009).[1] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[1] Journal of the American Chemical Society, 131(20), 6961–6963. Link

- Boronic Acid Purification: Use of Diethanolamine for purification described in: Organic Process Research & Development (General industry standard practice derived

Sources

The Alkyne-Methoxy Scaffold: A Technical Guide to 3-Ethynyl-2-methoxypyridine

Part 1: Executive Summary

3-Ethynyl-2-methoxypyridine (CAS: 1256805-99-8) is a high-value heterocyclic building block characterized by two orthogonal functional handles: an electron-rich 2-methoxy group and a reactive 3-ethynyl moiety .[1]

In modern drug discovery, this molecule serves as a "linchpin" intermediate. It is not merely a passive scaffold but a dynamic precursor used to construct fused heteroaromatic systems—specifically furo[2,3-b]pyridines —and to generate diversity via Click Chemistry (CuAAC). Its structural motif mimics the pharmacophores found in mGluR5 antagonists (e.g., MPEP analogues) and kinase inhibitors, making it a critical tool for structure-activity relationship (SAR) exploration in neurology and oncology.

This guide provides a validated technical roadmap for its synthesis, reactivity, and application, moving beyond catalog descriptions to actionable experimental logic.

Part 2: Chemical Profile & Structural Properties

| Property | Data |

| IUPAC Name | 3-Ethynyl-2-methoxypyridine |

| CAS Number | 1256805-99-8 |

| Molecular Formula | C₈H₇NO |

| Molecular Weight | 133.15 g/mol |

| SMILES | COC1=NC=CC=C1C#C |

| Physical State | Pale yellow solid or oil (depending on purity/temp) |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |

| Key Hazards | Irritant; potential for polymerization if stored improperly |

Electronic Insight: The 2-methoxy group acts as a masked pyridone. While it provides electron density to the pyridine ring, facilitating electrophilic aromatic substitutions at the 5-position, its primary utility lies in its ability to be demethylated to reveal the 2-hydroxy tautomer (2-pyridone), a necessary step for intramolecular cyclization reactions.[1]

Part 3: Strategic Synthesis

The synthesis of 3-ethynyl-2-methoxypyridine is most reliably achieved via a Sonogashira cross-coupling strategy.[1] Direct ethynylation of the pyridine core is challenging; therefore, the 3-bromo precursor is the industry standard starting point.

Synthesis Workflow (DOT Diagram)

Figure 1: Step-wise synthetic route from the bromo-precursor to the final ethynyl product.

Detailed Experimental Protocol

Step 1: Sonogashira Coupling

-

Reagents: 3-Bromo-2-methoxypyridine (1.0 eq), Trimethylsilylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), CuI (0.02 eq), Triethylamine (Et₃N) (3.0 eq).

-

Solvent: Anhydrous THF or DMF (degassed).

-

Procedure:

-

Charge a flame-dried Schlenk flask with 3-bromo-2-methoxypyridine, Pd catalyst, and CuI under Argon.

-

Add degassed solvent and Et₃N.

-

Add trimethylsilylacetylene dropwise.

-

Heat to 60–70°C for 6–12 hours. Monitor by TLC (Hexane/EtOAc).

-

Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate filtrate.[2]

-

Purification: Flash chromatography (SiO₂, 0-10% EtOAc in Hexanes) to yield the TMS-protected intermediate.

-

Step 2: Desilylation

-

Reagents: TMS-intermediate (1.0 eq), K₂CO₃ (2.0 eq).

-

Solvent: Methanol (MeOH).[3]

-

Procedure:

-

Dissolve the TMS-intermediate in MeOH.

-

Add K₂CO₃ and stir at room temperature for 1 hour.

-

Workup: Dilute with water, extract with Et₂O or DCM. Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Short silica plug or distillation if necessary. Note: Terminal alkynes can be unstable; store cold.

-

Part 4: Reactivity & Functionalization[1][4]

The value of 3-ethynyl-2-methoxypyridine lies in its divergent reactivity.[1] It can serve as a "Click" partner or a cyclization precursor.[4]

Reactivity Map (DOT Diagram)

Figure 2: Divergent synthetic pathways: Triazole formation (left), Furo[2,3-b]pyridine synthesis (center), and Internal alkyne formation (right).

Key Reaction Classes

A. Furo[2,3-b]pyridine Synthesis (The Annulation Strategy)

This is the most sophisticated application. The 2-methoxy group acts as a latent nucleophile.

-

Demethylation: Treatment with HBr or Pyridine Hydrochloride converts the 2-methoxy group to the 2-pyridone (2-hydroxy tautomer).

-

Cyclization: The oxygen of the pyridone attacks the alkyne (activated by AuCl₃, AgOTf, or ICl) in a 5-exo-dig fashion to close the furan ring.

-

Significance: This route yields furo[2,3-b]pyridines , a scaffold found in potent kinase inhibitors (e.g., FLT3 inhibitors).[1]

-

B. Click Chemistry (CuAAC)

The terminal alkyne reacts with organic azides (R-N₃) using Cu(I) catalysis (e.g., CuSO₄/Sodium Ascorbate) to form 1,4-disubstituted 1,2,3-triazoles.

-

Application: Rapid library generation for fragment-based drug discovery (FBDD).

Part 5: Medicinal Chemistry Applications

mGluR5 Antagonism

The ethynylpyridine motif is a pharmacophore hallmark of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5).

-

MPEP & MTEP: Classic mGluR5 antagonists utilize the 2-methyl-6-(phenylethynyl)pyridine scaffold.[1]

-

3-Ethynyl-2-methoxy Analogues: Research indicates that shifting the ethynyl group to the 3-position and incorporating a 2-methoxy substituent alters the lipophilicity (LogP) and metabolic stability (microsomal clearance) compared to the parent MPEP series.

Comparative Data: Scaffold Properties

| Scaffold Type | LogP (Calc) | tPSA (Ų) | Key Interaction |

| 2-Ethynylpyridine (MPEP core) | ~2.5 | 12.9 | Hydrophobic pocket fit |

| 3-Ethynyl-2-methoxypyridine | ~1.9 | 22.1 | H-bond acceptor (OMe) + Pi-stacking |

| Furo[2,3-b]pyridine (Cyclized) | ~2.1 | 25.0 | Kinase Hinge Binder |

Note: Lower LogP in the methoxy variant suggests improved aqueous solubility, a common optimization goal in CNS drug design.

Part 6: References

-

Sonogashira Coupling of 3-Bromopyridines :

-

Title: "Optimized conditions for the Sonogashira coupling of 2-amino-3-bromopyridine with terminal alkynes"

-

Source: BenchChem / Zhu et al. (2017)[5]

-

-

Click Chemistry Applications :

-

Title: "Azides in the Synthesis of Various Heterocycles"

-

Source: PMC / PubMed Central (2022)

-

URL: [Link]

-

-

Furopyridine Synthesis :

-

Title: "Synthesis, Transformations and Biological Properties of Furo[2,3-b]pyridines"

-

Source: ResearchGate (Review)

-

URL: [Link]

-

-

mGluR5 Ligand Design :

-

Title: "Synthesis and Structure−Activity Relationships of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine Analogues"

-

Source: Journal of Medicinal Chemistry / ACS

-

URL: [Link]

-

-

Compound Data :

-

Title: "3-Ethynyl-2-methoxypyridine - PubChem Compound Summary"

-

Source: PubChem

-

URL: [Link]

-

Sources

- 1. CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines - Google Patents [patents.google.com]

- 2. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]

- 3. Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Ethynyl-3-methoxypyridine [myskinrecipes.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Synthesis of Ethynylpyridines

Introduction

Ethynylpyridines are a class of organic compounds that serve as pivotal building blocks in modern chemistry. Their unique structural motif, which combines the aromatic pyridine ring with the linear rigidity of an alkyne, is a key feature in numerous applications, from pharmaceuticals to advanced organic materials.[1] In drug development, the ethynylpyridine core is present in several biologically active molecules, including nicotinic receptor agonists like Altinicline (SIB-1508Y).[1] The C-C triple bond provides a versatile handle for further functionalization and acts as a rigid linker to control molecular geometry, a critical aspect of rational drug design.[2][3]

The most powerful and widely adopted method for forging the sp²-sp carbon-carbon bond required for ethynylpyridine synthesis is the Sonogashira cross-coupling reaction.[1][4] This palladium-catalyzed transformation, often co-catalyzed by a copper(I) species, provides a reliable and efficient route under relatively mild conditions, tolerating a wide array of functional groups.[5][6]

This guide provides an in-depth exploration of the palladium-catalyzed synthesis of ethynylpyridines. It covers the underlying reaction mechanisms, a critical analysis of key experimental parameters, and detailed, field-proven protocols for both classic and modern variations of the Sonogashira coupling.

Mechanistic Insights: The Sonogashira Coupling

The Sonogashira reaction is a testament to the power of cooperative catalysis, traditionally involving two separate but interconnected catalytic cycles: one for palladium and one for copper.[7][8] Understanding these cycles is paramount for troubleshooting and optimizing reaction conditions.

The Dual Catalytic Cycles

The generally accepted mechanism involves a Pd(0)/Pd(II) cycle and a Cu(I) cycle that work in concert.[8]

-

The Palladium Cycle (The "Cross-Coupling Engine"):

-

Oxidative Addition: The cycle begins with a catalytically active 14-electron Pd(0) species, typically stabilized by phosphine ligands (L). This species undergoes oxidative addition to the halopyridine (Ar-X), inserting the palladium into the carbon-halogen bond to form a square planar Pd(II) complex.[6][8] The reactivity order for the halide is I > Br > Cl, which reflects the bond dissociation energies of the C-X bond.[6][9]

-

Transmetalation: The key step where the two cycles intersect. A copper(I) acetylide, generated in the copper cycle, transfers its acetylide group to the Pd(II) complex. This displaces the halide and forms a new Pd(II)-alkynyl complex.[6][10]

-

Reductive Elimination: The newly formed complex undergoes reductive elimination, expelling the final ethynylpyridine product (Ar-C≡C-R). This crucial step forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10][11]

-

-

The Copper Cycle (The "Acetylide Activator"):

-

π-Complex Formation: The terminal alkyne coordinates with the copper(I) salt (typically CuI).

-

Deprotonation & Acetylide Formation: In the presence of a base (commonly an amine), the acidic terminal proton of the alkyne is removed. This deprotonation is facilitated by coordination to the copper, resulting in the formation of a highly reactive copper(I) acetylide species.[7][10] This species is the active nucleophile for the transmetalation step in the palladium cycle.

-

The Rise of Copper-Free Sonogashira Coupling

While highly effective, the classic Sonogashira protocol has drawbacks associated with the copper co-catalyst. Copper can facilitate the homocoupling of terminal alkynes (Glaser coupling), leading to undesired diacetylene byproducts.[7] Furthermore, residual copper can be problematic in pharmaceutical applications, necessitating stringent purification.[2]

These challenges spurred the development of copper-free Sonogashira reactions.[4][5] In these systems, the transmetalation step is believed to occur directly between an activated palladium-alkynyl complex and the Pd(II)-halide species, or via a mechanism where the base is strong enough to generate a sufficient concentration of the free acetylide anion to react with the palladium center.[1] These protocols often require more specialized, electron-rich, and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) to promote the catalytic cycle efficiently at milder temperatures.[2][12]

Key Reaction Parameters and Optimization

The success of a Sonogashira coupling hinges on the careful selection and balance of several key components.

| Parameter | Common Reagents/Conditions | Rationale & Expert Insights |

| Palladium Pre-catalyst | Pd(II): PdCl₂(PPh₃)₂, Pd(OAc)₂Pd(0): Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(II) sources are often more air-stable and are reduced in situ to the active Pd(0) catalyst by phosphine ligands, amines, or the alkyne substrate.[7] Pd(0) sources like Pd(PPh₃)₄ are directly active but can be sensitive to air and decomposition. For pyridine substrates, PdCl₂(PPh₃)₂ is a robust and common choice. |

| Ligand | Phosphines: PPh₃, P(o-Tol)₃, Buchwald-type (e.g., cataCXium A)[12]NHCs: IPr, SIMes | The ligand stabilizes the palladium center, preventing precipitation of palladium black, and modulates its reactivity. Bulky, electron-rich phosphines (like Buchwald ligands) or NHCs can accelerate reductive elimination and are particularly effective for less reactive substrates like chloropyridines and in copper-free systems.[8][13] |

| Copper(I) Source | CuI (Copper(I) iodide) | CuI is the most common co-catalyst. It should be of high purity; discoloration (green/brown) indicates oxidation to Cu(II), which can inhibit the reaction. Use is typically 1-5 mol%. |

| Base | Amines: Et₃N, DIPEA, n-BuNH₂Inorganic: K₂CO₃, Cs₂CO₃ | The base is crucial for neutralizing the HX byproduct and for deprotonating the terminal alkyne.[1] Amine bases often serve a dual role as the solvent. Inorganic bases like Cs₂CO₃ are essential in many modern copper-free protocols, particularly when amine-sensitive functional groups are present.[12] |

| Solvent | THF, DMF, Acetonitrile, Toluene, or an amine base | The choice of solvent depends on the solubility of the substrates and the reaction temperature. DMF and THF are common choices. For reactions requiring higher temperatures, toluene or dioxane may be used. |

| Temperature | Room Temperature to 100 °C | Classic Sonogashira couplings on iodo- and bromopyridines can often be run at room temperature.[1] Less reactive chloropyridines or sterically hindered substrates may require heating.[4][5] High temperatures can increase the rate of side reactions.[6] |

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reaction is sensitive to oxygen, so an inert atmosphere (Nitrogen or Argon) is critical for success.

Workflow Overview

Protocol 1: Classic Copper-Cocatalyzed Sonogashira Coupling of 2-Bromopyridine

This protocol is a robust starting point for the coupling of bromo- or iodopyridines with a variety of terminal alkynes.

Materials:

-

2-Bromopyridine (1.0 mmol, 1 equiv)

-

Phenylacetylene (1.2 mmol, 1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)

-

Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

-

Triethylamine (Et₃N) (5 mL)

-

Tetrahydrofuran (THF), anhydrous (5 mL)

-

Round-bottom flask, magnetic stir bar, condenser, nitrogen/argon inlet

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add 2-bromopyridine (158 mg), PdCl₂(PPh₃)₂ (21 mg), and CuI (9.5 mg).

-